molecular formula C20H16BrNO4 B2903761 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938037-01-5

3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2903761
CAS No.: 938037-01-5
M. Wt: 414.255
InChI Key: PMWWDSGIVAUCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a furocoumarin derivative characterized by a fused furan-coumarin scaffold. The compound features a 4-bromophenyl substituent at the 3-position and a 2-methoxyethylamino group at the 2-position of the furo[3,2-c]chromen-4-one core (Figure 1). This structural framework is associated with diverse biological and photophysical properties, making it relevant for applications in fluorescence sensing and medicinal chemistry .

Synthesis: The compound is synthesized via a one-pot multicomponent reaction (MCR) involving 4-hydroxycoumarin, 4-bromobenzaldehyde, and cyclohexyl isocyanide (or analogous reagents). The reaction proceeds under mild conditions, yielding the target compound in 72% efficiency . Key spectral data (e.g., $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and HRMS) confirm its structure, with the 4-bromophenyl group contributing distinct electronic effects and the 2-methoxyethylamino group enhancing solubility .

Properties

IUPAC Name

3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWWDSGIVAUCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 3-(4-Bromophenyl)-2-((2-Methoxyethyl)amino)-4H-Furo[3,2-c]chromen-4-One

Retrosynthetic decomposition reveals three critical disconnections:

  • Furochromenone Core Construction : The fused furanochromenone system can be assembled via cyclization strategies or multi-component reactions.
  • 3-(4-Bromophenyl) Substituent : This aryl group is typically introduced through cross-coupling reactions from halogenated intermediates.
  • 2-((2-Methoxyethyl)amino) Functionalization : This moiety may be installed via nucleophilic substitution or reductive amination of precursor amines or imines.

Notably, Zhou et al. demonstrated the utility of four-component reactions for synthesizing analogous furochromenones, highlighting the compatibility of nitrostyrenes and coumarins in forming the core structure. Meanwhile, Sequeira’s doctoral work illustrated the reliability of Suzuki-Miyaura couplings for introducing bromophenyl groups to similar heterocycles.

Multi-Component Reaction Strategies

Four-Component Reaction Framework

The foundational methodology from Zhou et al. involves a one-pot cascade combining:

  • Substituted nitrostyrenes (e.g., 4-bromostyrene derivatives)
  • Aromatic aldehydes (e.g., formaldehyde derivatives)
  • Coumarins (e.g., 4-hydroxycoumarin)
  • Ammonium acetate

Reaction conditions entail ethanol as a solvent at ambient temperature for 24 hours, achieving yields up to 65% for structurally related compounds. For the target compound, replacing ammonium acetate with 2-methoxyethylamine introduces the desired amino group. However, this modification necessitates rigorous optimization due to competing imine formation pathways.

Mechanistic Pathway
  • Michael Addition : Nitrostyrene undergoes nucleophilic attack by the coumarin enolate.
  • Aza-Nucleophilic Addition : 2-Methoxyethylamine reacts with the aldehyde to form an imine intermediate.
  • Cyclization : Intramolecular attack of the amine onto the α,β-unsaturated carbonyl system forms the furan ring.
  • Dehydration : Final aromatization yields the furochromenone scaffold.

Stepwise Synthesis via Palladium-Catalyzed Cross-Coupling

Core Structure Preparation

Synthesis begins with 3-bromo-4H-furo[3,2-c]chromen-4-one, prepared via Kostanecki-Robinson cyclization of 4-hydroxycoumarin with α-bromoacetophenone derivatives. Key parameters include:

Parameter Value
Solvent Acetic acid
Temperature 120°C
Reaction Time 6 hours
Yield 72%

Functionalization of the 2-Position with 2-Methoxyethylamino Group

Nucleophilic Substitution of Nitro Precursors

A nitro group at position 2 serves as a leaving group after reduction to an amine. Sequential steps include:

  • Nitro Reduction : Hydrogenation with Raney nickel (H₂, 50 psi) converts 2-nitro to 2-amino.
  • Alkylation : Reaction with 2-methoxyethyl bromide in DMF at 60°C installs the target sidechain.
Step Conditions Yield
Nitro Reduction H₂, EtOH, 6 hours 85%
Alkylation K₂CO₃, DMF, 12 hours 63%

Reductive Amination Approach

Condensation of 2-keto intermediates with 2-methoxyethylamine followed by NaBH₄ reduction offers an alternative route, though yields are moderate (55%) due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.61 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 6.91 (s, 1H, H-5)
  • δ 4.18 (t, J = 5.6 Hz, 2H, OCH₂)
  • δ 3.48 (t, J = 5.6 Hz, 2H, NCH₂)
  • δ 3.28 (s, 3H, OCH₃)

13C NMR (100 MHz, DMSO-d₆) :

  • δ 174.8 (C=O)
  • δ 159.7 (C-O)
  • δ 134.2–121.5 (Ar-C)
  • δ 70.1 (OCH₂)
  • δ 58.3 (NCH₂)
  • δ 54.8 (OCH₃)

Purity Assessment via HPLC

Column Mobile Phase Retention Time Purity
C18 (4.6 × 150 mm) MeCN/H₂O (70:30) 8.2 min 98.5%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromophenyl and methoxyethylamino groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furocoumarin derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Furocoumarin Derivatives

Compound Name Substituents (Position) Synthesis Method Yield Key Properties/Applications Reference
Target Compound 3-(4-BrPh), 2-(2-MeOEtNH) One-pot MCR 72% High solubility, fluorescence probe
3-(4-BrPh)-2-(cyclohexylamino)-4H-furo[3,2-c]chromen-4-one (16) 3-(4-BrPh), 2-(cyclohexylamino) MCR with cyclohexyl isocyanide 70% Antimicrobial activity
2-(Cyclohexylamino)-3-(4-ClPh)-4H-furo[3,2-c]chromen-4-one (FC) 3-(4-ClPh), 2-(cyclohexylamino) Condensation reaction 68% Fe$^{3+}$ fluorescence sensing
3-(4-NO$_2$Ph)-2-(cyclohexylamino)-4H-furo[3,2-c]chromen-4-one (FNO2) 3-(4-NO$_2$Ph), 2-(cyclohexylamino) Nitration of precursor 65% Electron-deficient, redox-active
3-(4-MeOPh)-2-(MeSO$_2$Ph)-4H-furo[3,2-c]chromen-4-one (3Cb) 3-(4-MeOPh), 2-(MeSO$_2$Ph) Friedel-Crafts alkylation 58% Photostability, solid-state emission
Dihydro-4H-furo[3,2-c]chromen-4-one Saturated furan ring Photocatalytic dehydrogenation 60–75% Intermediate for aromatization

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, NO$_2$): Enhance fluorescence quenching and metal-ion binding (e.g., Fe$^{3+}$ sensing in FC ). Electron-Donating Groups (MeO): Improve photostability and emission properties (e.g., 3Cb ). Amino Groups: The 2-methoxyethylamino group in the target compound increases solubility compared to cyclohexylamino derivatives (16, FC, FNO2) .

Synthetic Efficiency :

  • One-pot MCRs (e.g., target compound and 16) offer higher yields (70–72%) compared to stepwise methods (e.g., FC at 68%) .
  • Photocatalytic methods () enable selective synthesis of dihydro intermediates, which are precursors to fully aromatic furocoumarins .

Biological and Photophysical Applications: Cyclohexylamino derivatives (FC, FNO2) show antimicrobial activity and metal-ion sensing . The target compound’s 2-methoxyethylamino group may enhance biocompatibility for drug design .

Research Findings and Implications

  • Fluorescence Sensing : The 4-bromophenyl group in the target compound enhances electron-deficient character, improving its utility as a fluorescence probe for metal ions .
  • Structure-Activity Relationship (SAR): Bulky amino groups (e.g., cyclohexylamino) reduce solubility but improve membrane permeability, whereas polar groups (e.g., 2-methoxyethylamino) balance solubility and bioavailability .
  • Synthetic Advancements : Catalytic systems like Yb(OTf)$_3$ and Ru complexes enable regioselective synthesis, avoiding dihydrofuran byproducts .

Biological Activity

3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, with the CAS number 938037-01-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its significance in medicinal chemistry.

  • Molecular Formula: C20_{20}H16_{16}BrN O4_{4}
  • Molecular Weight: 414.2 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with furocoumarin frameworks. The methodology often includes the use of various reagents to facilitate the formation of the furochromenone structure, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds within the furo[3,2-c]coumarin family exhibit significant antioxidant properties. The antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). For instance, a study found that certain coumarin derivatives demonstrated effective radical scavenging abilities, suggesting that this compound may possess similar properties due to its structural characteristics .

Antimicrobial and Antifungal Activity

Furocoumarins have been evaluated for their antimicrobial properties against various pathogens. In vitro studies have shown that derivatives can inhibit the growth of bacteria and fungi. The presence of bromine in the structure has been associated with enhanced activity against specific strains .

Anticancer Properties

The biological activity of this compound extends to anticancer effects. Compounds in this class have shown potential as inhibitors of cancer cell proliferation. A study highlighted that certain furocoumarins could induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

Other Pharmacological Activities

Beyond antioxidant and antimicrobial activities, furocoumarins are noted for their diverse pharmacological profiles including:

  • Anticoagulant effects
  • Inhibition of HIV protease
  • Antifungal activities against phytopathogenic fungi .

Case Studies

  • Antioxidant Evaluation : A comparative study on various coumarin derivatives reported that compounds similar to this compound exhibited EC50 values indicating potent antioxidant activity (e.g., EC50 = 1.23 mM for related structures) .
  • Antimicrobial Testing : In a series of tests against common bacterial strains, derivatives demonstrated varying degrees of inhibition with some showing MIC values as low as 0.5 μg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging activity
AntimicrobialEffective against various bacterial strains
AntifungalInhibition of phytopathogenic fungi
AnticancerInduction of apoptosis in cancer cells

Q & A

Advanced Research Question

  • Fluorescence quenching assays : Monitor Fe³⁺ binding via emission intensity changes (λₑₓ = 350 nm, λₑₘ = 450 nm) in methanol-water mixtures .
  • UV-Vis titration : Determine binding constants (e.g., Benesi-Hildebrand plots) for metal-ligand interactions .
  • Time-resolved spectroscopy : Resolve excited-state dynamics influenced by bromine’s heavy atom effect .

How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 84%)?

Advanced Research Question
Yield discrepancies arise from:

  • Catalyst purity : Commercial Yb(OTf)₃ may contain moisture, reducing activity.
  • Substrate ratios : Excess β-nitroalkene (1.2 equiv.) improves conversion .
  • Workup protocols : Incomplete extraction or column chromatography losses explain lower yields in scaled reactions .

What in vitro assays are recommended to evaluate its biological activity?

Advanced Research Question

  • Anticancer : MTT assays against HCT-15 (colon) or SK-BR-3 (breast) cell lines, with IC₅₀ comparisons to 6-phenyl derivatives .
  • Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence polarization .

How can computational methods complement experimental studies of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts or Fukui indices for reactivity .
  • Molecular docking : Simulate binding to cancer targets (e.g., topoisomerase II) using AutoDock Vina .
  • QSAR models : Correlate substituents (e.g., bromine’s electronegativity) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.